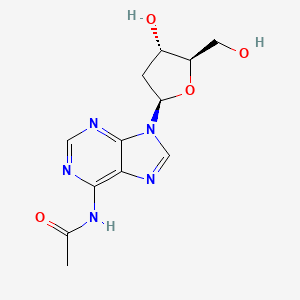

N-Acetyl-2'-deoxy-Adenosine

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H15N5O4 |

|---|---|

Molecular Weight |

293.28 g/mol |

IUPAC Name |

N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]acetamide |

InChI |

InChI=1S/C12H15N5O4/c1-6(19)16-11-10-12(14-4-13-11)17(5-15-10)9-2-7(20)8(3-18)21-9/h4-5,7-9,18,20H,2-3H2,1H3,(H,13,14,16,19)/t7-,8+,9+/m0/s1 |

InChI Key |

DKVIBEFOBOVION-DJLDLDEBSA-N |

Isomeric SMILES |

CC(=O)NC1=C2C(=NC=N1)N(C=N2)[C@H]3C[C@@H]([C@H](O3)CO)O |

Canonical SMILES |

CC(=O)NC1=C2C(=NC=N1)N(C=N2)C3CC(C(O3)CO)O |

Origin of Product |

United States |

Historical Context of Nucleoside Modification Studies

The study of nucleoside modifications has a rich history, driven by the quest to understand and manipulate fundamental biological processes. researchgate.net Early research in the mid-20th century focused on the synthesis and biological evaluation of nucleoside analogs as potential therapeutic agents, particularly in the fields of antiviral and anticancer research. researchgate.netnih.gov The discovery that modifications to the sugar moiety or the nucleobase could impart significant biological activity spurred a wave of synthetic efforts. nih.govnih.gov

Key historical developments include:

Early 1950s-1960s: The first synthesis of α-nucleosides, anomers of the naturally occurring β-nucleosides, marked a significant step in exploring the chemical space of nucleosides. rsc.org The mercuri procedure was an early method used for these syntheses. rsc.org

1970s-1980s: Researchers began to appreciate the unique properties that modifications like fluorination could confer upon nucleoside analogs. nih.gov This period also saw the exploration of modifications at various positions on the sugar ring, such as the 2' and 3' carbons, leading to the development of novel analogs with therapeutic potential. nih.govnih.gov

Late 20th and Early 21st Century: Advances in synthetic chemistry, such as palladium-catalyzed cross-coupling reactions, enabled the synthesis of more complex nucleoside derivatives, including those with arylamine modifications. acs.orgnih.gov The development of techniques for the site-specific incorporation of modified nucleosides into oligonucleotides opened new avenues for studying DNA structure and function. nih.gov

The overarching goal of these historical studies has been to create nucleoside analogs that can act as probes, inhibitors, or therapeutic agents by interacting with the cellular machinery that processes natural nucleosides and nucleic acids.

Significance of Acetylated Deoxynucleosides in Purine Metabolism and Nucleic Acid Chemistry Research

Acetylated deoxynucleosides, including N-Acetyl-2'-deoxy-Adenosine, are significant tools in the study of purine (B94841) metabolism and nucleic acid chemistry. Their modified structure allows researchers to investigate enzymatic processes and the structural and functional consequences of modifications within DNA and RNA.

Purine Metabolism:

Nucleic Acid Chemistry:

In the context of nucleic acid chemistry, the N-acetyl group on 2'-deoxyadenosine (B1664071) can influence the properties of DNA. When incorporated into oligonucleotides, N-acetylated adducts can alter the local conformation of the DNA double helix. uni-konstanz.de For example, N-acetylated C8-2'-dG adducts have been shown to favor a syn conformation of the glycosidic bond, which can lead to significant distortions in the DNA structure. uni-konstanz.de

The presence of such modifications can also impact DNA replication and repair. Studies using oligonucleotides containing site-specifically incorporated acetylated deoxynucleosides have shown that these lesions can affect the efficiency and fidelity of DNA polymerases. nih.gov The ability to synthesize and incorporate these modified bases allows for detailed investigations into the mechanisms by which cells recognize and respond to DNA damage. nih.gov

Enzymatic Interactions and Metabolic Pathways of N Acetyl 2 Deoxy Adenosine Analogs

Interactions with Purine (B94841) Metabolism Enzymes

Adenosine (B11128) Deaminase (ADA) Activity on 2'-deoxyadenosine (B1664071) and its Derivatives

Adenosine deaminase (ADA) is a critical enzyme in purine metabolism that catalyzes the irreversible deamination of adenosine and 2'-deoxyadenosine to inosine (B1671953) and 2'-deoxyinosine, respectively. uniprot.orgmedchemexpress.comnih.gov This action is crucial for maintaining adenosine homeostasis. uniprot.org The enzyme exists in different isoforms, with ADA1 showing a high affinity for adenosine and 2'-deoxyadenosine, while ADA2 has a significantly lower affinity for these substrates. wjpls.org

The substrate specificity of ADA is influenced by the structure of the adenosine analog. For instance, the 5'-hydroxyl group of adenosine is considered crucial for ADA activity. researchgate.net Modifications at this position, such as acetylation, can prevent the deamination by ADA. researchgate.net While ADA can deaminate 2'-deoxyadenosine, its activity can be affected by other modifications on the nucleoside. For example, replacing the 2'-hydroxyl group with a hydrogen (as in 2'-deoxyadenosine) results in a modest decrease in the deamination rate by some adenosine deaminases acting on RNA (ADARs). oup.com

Certain 2'-deoxyadenosine derivatives can act as inhibitors of ADA. For example, the 2',3'-dideoxyriboside of 2,6-diaminopurine (B158960) and its 2',3'-didehydro derivative are potent inhibitors of ADA, while being poor substrates themselves. nih.gov

The interaction of ADA with its substrates and inhibitors is an important area of study, as regulating its activity has therapeutic potential in various diseases. medchemexpress.comwjpls.org

Adenosine Kinase (ADK) Phosphorylation Pathways and Nucleoside Derivatives

Adenosine kinase (ADK) is a key enzyme in the purine salvage pathway that catalyzes the phosphorylation of adenosine to adenosine monophosphate (AMP). wikipedia.org This action is vital for regulating the cellular concentrations of adenosine. wikipedia.orgnovocib.com ADK can also phosphorylate other nucleoside analogs, including 2'-deoxyadenosine, thereby playing a role in their metabolic activation. nih.govbionukleo.com

The efficiency of phosphorylation by ADK varies depending on the nucleoside analog. Human placental adenosine kinase phosphorylates 2'-deoxyadenosine, with a reported Kₘ value of 135 µM. nih.gov However, the enzyme's affinity for other analogs can be much higher. nih.gov The phosphorylation of 2'-deoxyadenosine by ADK is influenced by the concentrations of magnesium ions, ADP, and AMP. nih.gov

Studies with human T lymphoblastoid CEM cells suggest that ADK may be a significant enzyme in the phosphorylation of 2',3'-dideoxyadenosine (B1670502) (ddAdo), an anti-HIV agent. nih.gov Cells deficient in ADK showed decreased accumulation of ddAdo metabolites and reduced sensitivity to its toxic effects. nih.gov

The broad substrate specificity of ADK allows it to activate various therapeutically important nucleoside analogs. novocib.com This makes ADK a crucial enzyme in the context of drug metabolism and has implications for the development of new antiviral and anticancer therapies. Furthermore, ADK is involved in the interconversion of cytokinins, a class of plant hormones, highlighting its diverse roles in different organisms. nih.gov

Nucleoside Phosphorylase Specificity and Deoxyadenosine (B7792050) Derivatives

Purine nucleoside phosphorylase (PNP) is an enzyme in the purine salvage pathway that reversibly cleaves the glycosidic bond of purine nucleosides to yield the corresponding purine base and ribose-1-phosphate (B8699412) or deoxyribose-1-phosphate. wikipedia.org PNP plays a significant role in the metabolism of inosine and guanosine. wikipedia.org Notably, adenosine is not a direct substrate for PNP; it is first converted to inosine by adenosine deaminase. wikipedia.org

The substrate specificity of PNP can vary between species. For example, E. coli PNP can degrade 2-chloro-2'-deoxyadenosine, while mammalian PNP is inactive towards it. nih.gov This difference in specificity allows for the selective action of certain prodrugs. Some 2'-deoxyadenosine derivatives, such as 2-chloro-2'-deoxyadenosine and its analogs, can be potent inhibitors of bacterial PNP. nih.gov

Researchers have engineered mutant versions of human PNP that can cleave adenosine-based prodrugs like 2-fluoro-2'-deoxyadenosine (F-dAdo) into cytotoxic drugs. nih.gov This approach has potential applications in targeted cancer therapy. nih.gov The substrate-binding cavity of PNP can be modified to improve its activity towards halogenated 2'-deoxyadenosines, which are important antiviral and anticancer agents. rsc.org

Furthermore, adenosine phosphorylase from wheat germ has been shown to catalyze the ribosylation of cytokinin bases to form the corresponding nucleosides, suggesting its role in cytokinin metabolism. nih.gov

| Enzyme | Substrates | Products | Significance |

| Purine Nucleoside Phosphorylase (PNP) | Purine nucleosides (e.g., inosine, guanosine), Phosphate (B84403) | Purine base, (Deoxy)ribose-1-phosphate | Purine metabolism, Nucleoside salvage, Prodrug activation |

| E. coli PNP | 2-Chloro-2'-deoxyadenosine | 2-Chloroadenine, Deoxyribose-1-phosphate | Potential for selective prodrug therapy |

| Mutant Human PNP | 2-Fluoro-2'-deoxyadenosine (F-dAdo) | 2-Fluoroadenine (F-Ade) | Targeted cancer therapy |

| Adenosine Phosphorylase (Wheat Germ) | Cytokinin bases (e.g., N⁶-(Δ²-isopentenyl)adenine), Ribose-1-phosphate | Cytokinin nucleosides | Cytokinin metabolism in plants |

5'-Nucleotidase Activity in Deoxyadenosine Metabolism

5'-Nucleotidases are enzymes that catalyze the dephosphorylation of 5'-ribonucleotides and 5'-deoxyribonucleotides to their corresponding nucleosides and phosphate. nih.gov These enzymes generally have a broad substrate specificity and are crucial for purine and pyrimidine (B1678525) salvage pathways. nih.gov

Studies have shown differences in 5'-nucleotidase activity between different cell types, which may contribute to their differential sensitivity to deoxyadenosine. For instance, human B lymphoblasts have been found to have significantly higher 5'-nucleotidase activity with dAMP as a substrate compared to T lymphoblasts. pnas.org This higher dephosphorylating capacity in B cells might lead to a lower accumulation of toxic deoxyadenosine triphosphate (dATP), potentially explaining their relative resistance to deoxyadenosine toxicity compared to T cells. pnas.org

Kinetic analysis of human ecto-5'-nucleotidase (CD73) has shown that it favors ribonucleotide substrates over their deoxyribose counterparts, with AMP being the most effectively hydrolyzed substrate. researchgate.net

Biochemical Conversion Studies of N-Acetyl-2'-deoxy-Adenosine Derivatives

The biochemical conversion of this compound derivatives is a key area of research, particularly in the development of prodrugs and understanding their metabolic activation. The N-acetyl group can significantly influence the interaction of the nucleoside analog with various enzymes.

For example, the presence of an N-acetyl group can protect the molecule from deamination by adenosine deaminase, an enzyme that would otherwise inactivate the parent compound. This is illustrated by the fact that adenosine with a 5'-acetyl group is not a substrate for adenosine deaminase. researchgate.net

In the context of DNA adducts, the formation of N-acetylated derivatives has been observed. For instance, the reaction of an N-acetoxy-N-acetylamino derivative of 3-nitrobenzanthrone (B100140) with DNA can lead to the formation of an N-acetylated deoxyadenosine adduct. oup.com

Furthermore, synthetic strategies have been developed for the regioselective N⁶-alkylation of N⁶-acetyl-2',3',5'-tri-O-acetyladenosine to produce various N⁶-substituted adenosine analogs, which can then be deprotected to yield the final products. theses.cz The synthesis of C8-arylamine-modified 2'-deoxyadenosine adducts often involves an N-acetyl group, which may be lost during the subsequent deprotection steps in oligonucleotide synthesis. nih.gov

The conversion of 2'-deoxyinosine, which can be produced by the enzymatic deamination of 2'-deoxyadenosine, into other derivatives often involves protecting groups like trifluoroacetyl groups on the sugar moiety to facilitate specific chemical transformations. cdnsciencepub.com These studies highlight the importance of acetylation and other modifications in directing the biochemical and chemical conversions of deoxyadenosine analogs.

Enzymatic Transformations for Derivatization (e.g., Enzymatic Conversion to Cytokinins)

Enzymatic transformations are powerful tools for the derivatization of nucleosides, including the conversion of adenosine analogs into cytokinins, a class of plant hormones. oup.com

One key method for synthesizing cytokinins involves the enzymatic cleavage of the N-glycosidic bond of N⁶-substituted adenosine derivatives. nih.gov This process can be catalyzed by purine nucleoside phosphorylase (PNP) in the presence of arsenate, a process known as arsenolysis. nih.gov

The biosynthesis of cytokinins in plants is a complex process involving several enzymes. Adenosine kinase (ADK) is implicated in the phosphorylation of cytokinin ribosides to their corresponding 5'-monophosphates. nih.govmdpi.com This is a crucial step as these nucleotides are precursors to the active cytokinin bases. mdpi.com The enzyme 5'-nucleotidase can then convert these monophosphates back to the ribosides. mdpi.com Adenosine nucleosidase can hydrolyze the N-glycosidic bond of cytokinin ribosides to release the active cytokinin base. mdpi.com Conversely, purine nucleoside phosphorylase can catalyze the ribosylation of cytokinin bases to form nucleosides. nih.govmdpi.com

The substrate specificity of these enzymes is a determining factor in the final products. For example, while adenosine nucleosidase has a broad substrate specificity, the lack of activity of certain deoxyribo-derivatives of cytokinins in some plant species may be related to the specificities of the enzymes involved in their final activation steps, such as adenosine kinase or phosphoribohydrolase (LOG). mdpi.com

Mechanistic Research on N Acetyl 2 Deoxy Adenosine and Its Functional Analogs in Cellular Processes

Investigations into Molecular Targeting and Binding Specificity

Direct molecular targets and specific binding partners for N-Acetyl-2'-deoxy-Adenosine are not extensively documented in current scientific literature. However, the influence of acetylation on molecular interactions is a well-established principle in biochemistry. The addition of an acetyl group can significantly alter the binding specificity and affinity of a molecule for its target. For instance, the acetylation of lysine (B10760008) residues in proteins is a critical post-translational modification that regulates protein-protein and protein-DNA interactions. plos.orgnih.govacs.org Acetylation neutralizes the positive charge of the lysine side chain, which can disrupt electrostatic interactions that are crucial for binding. plos.org This modification can either inhibit or, in some cases, enhance the binding to specific targets. nih.govacs.org

In the context of nucleoside analogs, modifications to the nucleobase can influence their interaction with a wide range of proteins, including enzymes and receptors. For example, adenosine (B11128) analogs are known to interact with adenosine receptors, and modifications can tune their selectivity and affinity for different receptor subtypes. acs.org Similarly, N-acetylated derivatives of other molecules have been shown to possess distinct biological activities compared to their parent compounds. While specific data for this compound is sparse, it is plausible that the N-acetyl group modifies its interaction with cellular components, such as nucleoside kinases or other adenosine-binding proteins, compared to the unmodified 2'-deoxyadenosine (B1664071).

Role of Modified (2'-deoxy)adenosines in Autophagy Induction

Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, playing a critical role in maintaining cellular homeostasis. researchgate.netnih.gov The induction of autophagy is a potential therapeutic strategy for a variety of diseases. researchgate.netsci-hub.se Research has demonstrated that certain modified (2'-deoxy)adenosine derivatives can act as activators of autophagy. researchgate.net

A study investigating a set of (2'-deoxy)adenosine derivatives found that several compounds, including the nucleoside forms of major oxidative DNA and RNA lesions like 7,8-dihydro-8-oxo-2'-deoxyadenosine, can induce autophagy. researchgate.net Another chlorinated adenosine analog, 8-chloro-adenosine (8-Cl-Ado), has also been shown to induce autophagy in cancer cells, an effect linked to the depletion of cellular ATP. nih.govnih.govaacrjournals.org This suggests that modifications to the adenosine scaffold can confer the ability to modulate this key cellular pathway.

The primary pathway through which many stimuli induce autophagy is mediated by the AMP-activated protein kinase (AMPK) and Unc-51 like autophagy activating kinase 1 (ULK1). frontiersin.orgportlandpress.com AMPK, a central energy sensor, is activated during periods of low cellular energy (high AMP/ATP ratio). acs.org Once activated, AMPK can initiate autophagy by directly phosphorylating and activating ULK1. frontiersin.orgmdpi.comnih.gov Activated ULK1, in turn, phosphorylates downstream components of the autophagy machinery, leading to the formation of the autophagosome. portlandpress.comnih.gov

Studies on modified (2'-deoxy)adenosines have shown that their pro-autophagic activity is primarily dependent on the AMPK/ULK1 pathway. researchgate.net For example, the autophagy induction by 8-Cl-Ado is associated with the activation of AMPK. nih.govnih.govaacrjournals.org This activation is hypothesized to be a consequence of the compound diminishing cellular ATP levels. nih.govnih.gov Research on a series of (2'-deoxy)adenosine derivatives confirmed that the most active compounds primarily activated AMPK. researchgate.net Interestingly, these compounds retained some activity in AMPK knockout cells, suggesting that while AMPK is a major target, other secondary mechanisms may also contribute to their effects. researchgate.net The ULK1 kinase itself can also phosphorylate the AMPK β1-subunit, sensitizing it to allosteric activators and adding another layer of complexity to this regulatory cross-talk. portlandpress.comnih.gov

Table 1: Autophagy Induction by Adenosine Analogs

| Compound | Cell Line | Effect on Autophagy | Associated Mechanism | Reference |

|---|---|---|---|---|

| 8-chloro-adenosine (8-Cl-Ado) | Chronic Lymphocytic Leukaemia (CLL) cells | Induction | AMPK activation, ATP depletion | nih.govnih.gov |

| 8-chloro-adenosine (8-Cl-Ado) | Breast Cancer Cells (MCF-7, BT-474) | Induction | AMPK activation, ATP depletion | aacrjournals.org |

| Adenosine | Human Hepatoblastoma HepG2 cells | Induction | AMPK/mTOR/ULK1 pathway | researchgate.net |

| 7,8-dihydro-8-oxo-2'-deoxyadenosine | HEK293T cells | Activation | Primarily AMPK-dependent | researchgate.net |

| N6-methyladenosine derivative | HEK293T cells | High Activation | Primarily AMPK-dependent | researchgate.net |

Impact on Nucleic Acid Structure and Function (if specific to this compound)

There is limited specific research on the direct impact of this compound on nucleic acid structure and function. The incorporation of modified nucleosides into DNA and RNA can, however, have profound effects on their structure, stability, and biological function. nih.govbiorxiv.org

The enzymatic incorporation of modified nucleotides is a key technology in many biological applications. acs.org DNA polymerases can recognize and incorporate a wide variety of modified 2'-deoxynucleoside triphosphates (dNTPs). acs.orgubc.camdpi.com Modifications are often tolerated at the C5 position of pyrimidines and the C7 position of 7-deazapurines. acs.org The synthesis of oligonucleotides containing modified nucleosides, such as those with photoreactive groups or altered bases, is also well-established through chemical synthesis using phosphoramidite (B1245037) chemistry. oup.com

While there are no specific studies detailing the incorporation of this compound, research on other N-acetylated nucleosides, such as N-acetyl-2-aminofluorene modified guanosine, demonstrates that such adducts can be incorporated into DNA. nih.gov The synthesis of oligonucleotides containing various modified adenosines, including 8-vinyl-deoxyadenosine and 8-modified-2'-deoxyadenosine analogues, has been successfully achieved, indicating the feasibility of incorporating modified purines. nih.govplos.orgresearchgate.net

The incorporation of a modified nucleoside can significantly alter the local and global conformation of a nucleic acid duplex. nih.govbiorxiv.org One of the most common conformational changes involves the glycosidic bond, which can switch between the anti and syn conformations. nih.gov For purines, modifications at the C8 position often favor the syn conformation, in contrast to the typical anti conformation found in B-DNA. nih.govresearchgate.net This change can lead to structural distortions and affect protein recognition.

Table 2: Effects of Adenosine Analogs on Nucleic Acid Properties

| Modified Adenosine Analog | Effect on Duplex/Structure | Conformational Change | Reference |

|---|---|---|---|

| 7,8-dihydro-8-hydroxyadenosine (8-oxoA) | Destabilization of RNA:RNA and RNA:DNA duplexes | anti to syn conformation shift | nih.govresearchgate.net |

| 8-vinyl-deoxyadenosine (8vdA) | Less perturbing than 2-aminopurine; forms stable duplexes | Presumed anti conformation | nih.govresearchgate.net |

| Indole-linked deoxyadenosine (B7792050) | Transition from B-form to BZ or Z-form DNA | Altered duplex conformation | biorxiv.org |

| 8-modified-2'-deoxyadenosines | - | Preserved anti conformation for some analogs | plos.org |

Advanced Analytical and Characterization Techniques in N Acetyl 2 Deoxy Adenosine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Conformation and Structure Elucidation

Studies on similar 2'-deoxyadenosine (B1664071) derivatives have demonstrated the utility of NMR in characterizing their conformational preferences. For instance, the analysis of the ribose moiety is often based on the two-state N ⇌ S equilibrium model. nih.gov This model describes the dynamic equilibrium between the North (N) and South (S) conformations of the furanose ring. Furthermore, longitudinal proton relaxation time and nuclear Overhauser enhancement measurements are employed to define the orientation of the adenine (B156593) base relative to the deoxyribose sugar. nih.gov For some related molecules, these studies have indicated a preference for the N-anti-g+ conformations. nih.gov

In the context of N-Acetyl-2'-deoxyadenosine, ¹H and ¹³C NMR would provide characteristic signals for the acetyl group, the deoxyribose ring protons and carbons, and the adenine base protons and carbons. For example, in a related compound, N-acetylcysteine, the protons of the acetyl group (-COCH₃) show a characteristic singlet peak in the ¹H NMR spectrum. researchgate.net

Table 1: Representative ¹H NMR Data for a Related Deoxyadenosine (B7792050) Derivative

This table is illustrative and based on data for a similar compound, 5'-DMT-etheno-2'-deoxyadenosine, to demonstrate the type of information obtained from ¹H NMR.

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

| H5 | 8.63 | s |

| H2 | 8.16 | s |

| H7 and H8 | 7.66 | s |

| Aromatic | 6.68-7.51 | m |

| H'1 | 6.09-6.11 | d |

| H'2 | 4.35-4.41 | m |

| H'3 | 4.28-4.31 | m |

| H'4 | 5.04-5.07 | m |

| H'5 and H"5 | 3.32-3.58 | qt |

| OCH₃ | 3.77 | s |

| Si-Me | 0.00 | s |

| t-Bu-Si | 0.84 | m |

| Data adapted from a study on etheno-deoxyadenosine derivatives. oup.com |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic and molecular structure of a compound in its crystalline solid state. wikipedia.org This technique involves diffracting a beam of X-rays off a single crystal of the material. By measuring the angles and intensities of the diffracted beams, a three-dimensional map of the electron density within the crystal can be generated, revealing the positions of atoms, bond lengths, and bond angles with high precision. wikipedia.org

For N-Acetyl-2'-deoxyadenosine, obtaining a suitable single crystal is the first and often most challenging step. wikipedia.org Once a crystal is obtained and analyzed, the resulting data provides unambiguous proof of its molecular structure. For instance, a crystal structure of N-acetyl-D-2-(1,4 ... 2'-deoxyadenosine monohydrate has been reported, confirming its solid-state conformation. ugr.es The crystallographic data would detail the unit cell dimensions, space group, and the precise coordinates of each atom in the molecule. This information is invaluable for understanding intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing.

The structural insights from X-ray crystallography can also be correlated with solid-state NMR data to provide a more complete picture of the molecule's properties in the solid phase. nih.govrsc.org

Table 2: Illustrative Crystallographic Data Parameters

This table presents a general format for crystallographic data and does not represent specific data for N-Acetyl-2'-deoxyadenosine unless otherwise cited.

| Parameter | Value |

| Crystal system | Orthorhombic |

| Space group | P2₁2₁2₁ |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | 4 |

| R-factor | Value |

| This is a hypothetical representation of crystallographic data. |

Chromatographic Methods for Purification and Purity Assessment (e.g., HPLC)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are indispensable for the purification and purity assessment of N-Acetyl-2'-deoxyadenosine. HPLC separates components of a mixture based on their differential interactions with a stationary phase and a mobile phase.

For oligonucleotides and their derivatives, ion-pair reversed-phase HPLC (IP-RP HPLC) is a widely used and effective method. sepscience.com This technique can effectively separate the full-length product from impurities such as truncated sequences or other chemical variants. sepscience.com The purity of a sample can be quantified by integrating the peak area of the target compound relative to the total area of all peaks in the chromatogram. thermofisher.com

The development of an HPLC method for N-Acetyl-2'-deoxyadenosine would involve optimizing several parameters, including the choice of column, the composition of the mobile phase (often a gradient of an organic solvent like acetonitrile (B52724) in an aqueous buffer), flow rate, and detection wavelength (typically in the UV range, around 260 nm for nucleosides). oup.comsepscience.com

Table 3: Typical HPLC Parameters for Nucleoside Analysis

| Parameter | Condition |

| Column | C18 reversed-phase |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | Acetonitrile |

| Gradient | e.g., 5% to 50% B over 10 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Detection | UV at 260 nm |

| Parameters adapted from a generalized method. nih.gov |

Mass Spectrometry for Molecular Identification and Metabolite Profiling

Mass spectrometry (MS) is a cornerstone technique for the molecular identification of N-Acetyl-2'-deoxyadenosine and for profiling its metabolites. MS measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of a compound's molecular weight with high accuracy.

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, which in turn allows for the determination of its elemental composition. plos.org Tandem mass spectrometry (MS/MS) involves fragmenting the parent ion and analyzing the resulting fragment ions. This fragmentation pattern serves as a molecular fingerprint that can be used to confirm the structure of the compound and to identify its metabolites. plos.orgacs.org

In metabolic studies, liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful platform for detecting and quantifying N-Acetyl-2'-deoxyadenosine and its biotransformation products in complex biological matrices like urine or cell extracts. plos.orgfrontiersin.org For instance, the identification of N-acetyl-2,3-didehydro-2-deoxyneuraminic acid as a metabolite in mammalian brain was achieved through mass spectrometric and gas-liquid chromatographic analysis. nih.gov

Table 4: Illustrative Mass Spectrometry Data for a Modified Deoxyadenosine Adduct

This table shows representative MS/MS fragmentation data for a related adduct to illustrate the principles of structural confirmation.

| Ion | m/z | Interpretation |

| [M+H]⁺ | 353.2 | Protonated molecule |

| [M–H₂O]⁺ | 335.0 | Loss of water |

| [M–dR]⁺ | 237.0 | Loss of deoxyribose |

| [M–dR–COCH₃]⁺ | 195.0 | Loss of deoxyribose and acetyl group |

| Data adapted from a study on a dA-AcA adduct. acs.org |

Spectroscopic Methods for Molecular Characterization (e.g., UV-Vis, CD)

In addition to NMR and MS, other spectroscopic methods like Ultraviolet-Visible (UV-Vis) and Circular Dichroism (CD) spectroscopy are valuable for the characterization of N-Acetyl-2'-deoxyadenosine.

UV-Vis Spectroscopy: This technique measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. Nucleosides and their derivatives exhibit characteristic UV absorption due to the aromatic nature of the purine (B94841) and pyrimidine (B1678525) bases. For adenosine (B11128) derivatives, the maximum absorption (λmax) is typically around 260 nm. oup.com UV-Vis spectroscopy is often used in conjunction with HPLC for detection and quantification. oup.com It can also be used to monitor reactions or changes in DNA structure. nih.govresearchgate.net

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a form of light absorption spectroscopy that measures the difference in the absorption of left- and right-circularly polarized light by chiral molecules. biorxiv.org Since nucleosides are chiral, CD is particularly useful for studying their conformation and the secondary structure of nucleic acids they may be part of. biorxiv.orgnih.gov The CD spectrum is sensitive to the geometry of the stacked bases in a nucleic acid duplex and can reveal changes in helicity or conformation upon modification or binding to other molecules. nih.govbiorxiv.org

Table 5: Summary of Spectroscopic Characterization Methods

| Technique | Information Provided | Typical Application |

| UV-Vis Spectroscopy | Light absorption properties, concentration | Quantification, purity checks with HPLC, monitoring DNA melting |

| Circular Dichroism (CD) | Chirality, secondary structure, conformation | Studying DNA/RNA conformation, protein binding, structural changes |

Future Perspectives in N Acetyl 2 Deoxy Adenosine Research

Development of Novel Synthetic Strategies for N-Acetylated Deoxynucleosides

Enzymatic synthesis offers high selectivity and mild reaction conditions. researchgate.netresearchgate.net Lipases, for instance, have been successfully used for regioselective acylation of the sugar moiety in nucleosides, and similar principles can be adapted for N-acetylation of the base. researchgate.netacs.org The development of novel chemoenzymatic strategies, which combine the flexibility of chemical synthesis with the specificity of enzymatic catalysis, is a particularly promising frontier. researchgate.net For example, a key approach involves the regioselective synthesis of a protected deoxynucleoside using an enzyme like Candida antarctica lipase (B570770) B, followed by chemical modifications. acs.org

Future research will likely focus on:

Enzyme Engineering: Modifying existing enzymes or discovering new ones with tailored substrate specificity for direct and efficient N-acetylation of 2'-deoxyadenosine (B1664071).

One-Pot Synthesis: Designing cascade reactions where multiple steps are carried out in a single reaction vessel, improving efficiency and reducing waste. researchgate.net

Scalable Methodologies: Developing synthesis protocols that are not only efficient but also scalable, allowing for the production of larger quantities of N-acetylated deoxynucleosides for extensive biological testing. tandfonline.comresearchgate.net

Table 1: Comparison of Synthetic Strategies for Modified Nucleosides This table presents representative yields for various enzymatic and chemoenzymatic nucleoside synthesis methods, illustrating the potential of these strategies for producing compounds like N-Acetyl-2'-deoxy-Adenosine.

| Synthesis Method | Starting Material | Product Type | Reported Yield | Reference |

| Enzymatic Phosphorolysis/Reverse Phosphorolysis | Nucleoside & Modified Base | 4'-Methylated Nucleosides | Not specified | tandfonline.com |

| Chemoenzymatic Strategy | 2'-Deoxynucleosides | 3'-O-DMTr-2'-deoxynucleosides | 80-91% (tritylation step) | acs.org |

| Enzymatic Synthesis (PNP) | N2-acetyl-O6-[2-(4-nitrophenyl)ethyl]guanine & Sugar Donor | N9-2'-deoxy-β-D-erythro-furanosyl nucleoside | 50% | researchgate.net |

| Multi-enzyme Cascade (Biocatalytic) | Nucleobase & Ribose | 2F-ATP | 90% | mdpi.com |

Elucidation of Undiscovered Biochemical Pathways Involving this compound

While the primary role of 2'-deoxyadenosine is as a building block for DNA, the N-acetylation of its exocyclic amine could imply involvement in distinct biochemical pathways. creative-proteomics.comscbt.com Acetylation is a widespread post-translational modification that regulates protein function, and a similar regulatory role for acetylated nucleosides or nucleotides within the cellular milieu is an intriguing possibility. nih.gov

Future research is needed to explore whether this compound is a naturally occurring metabolite, a product of xenobiotic metabolism, or a result of DNA damage. Key questions to investigate include:

Endogenous Formation: Are there specific acetyltransferases in the cell that can use 2'-deoxyadenosine or its phosphorylated forms as a substrate? The cellular pool of acetyl-CoA is a key factor in protein acetylation and could potentially be a source for nucleoside acetylation. nih.gov

DNA Damage and Repair: Could the adenine (B156593) base within a DNA strand be subject to acetylation, forming an N-acetylated lesion? Oxidative stress and other damaging agents produce a variety of DNA lesions, and acetylation could represent a novel type of DNA modification. nih.govnist.gov If such a lesion exists, it would be critical to identify the DNA repair pathways, such as base excision repair (BER) or nucleotide excision repair (NER), responsible for its removal. nih.gov

Metabolic Fate: If formed, how is this compound metabolized? Identifying the enzymes responsible for its degradation (e.g., deacetylases or phosphorylases) would provide crucial insights into its cellular half-life and potential downstream effects. nih.gov The resistance of some modified nucleosides to enzymatic cleavage suggests that N-acetylation could confer stability. rsc.org

Exploration of Molecular Recognition Mechanisms of this compound by Biological Macromolecules

The addition of an acetyl group to the N6 position of deoxyadenosine (B7792050) fundamentally alters its size, shape, and hydrogen bonding capacity, which would significantly impact its recognition by biological macromolecules like enzymes and DNA-binding proteins. thermofisher.com In the Watson-Crick base pairing model, the N6-amino group of adenine acts as a hydrogen bond donor to thymine. Acetylation replaces this donor with a bulkier group that is unable to participate in standard base pairing, which would be highly disruptive to a DNA duplex.

Future research in this area should aim to:

Characterize Protein-Ligand Interactions: Use techniques like X-ray crystallography, NMR spectroscopy, and computational modeling to study how enzymes involved in nucleotide metabolism (e.g., kinases, phosphorylases) or DNA repair recognize—or fail to recognize—this compound. nih.gov The interaction would be governed by a combination of electrostatic interactions, hydrogen bonding, and hydrophobic effects. thermofisher.com

Probe DNA-Protein Interfaces: Investigate the effect of an N-acetylated adenine within a DNA sequence on the binding of transcription factors, polymerases, and repair enzymes. The bulky acetyl group could create steric hindrance, preventing proteins from accessing the major groove of the DNA.

Develop Specific Binders: Use molecular selection techniques to evolve proteins or aptamers (nucleic acid-based binders) that can specifically recognize this compound. Such tools would be invaluable for detecting the compound in biological samples.

Table 2: Key Forces in Protein-Nucleic Acid Interactions This table outlines the fundamental interactions that would govern the recognition of a modified nucleoside like this compound by a protein.

| Interaction Type | Description | Potential Role in Recognizing this compound |

| Electrostatic Interactions | Attraction between oppositely charged groups, such as positively charged amino acid residues (Lys, Arg) and the negatively charged phosphate (B84403) backbone of DNA. | General binding to the nucleic acid structure if the compound is incorporated into DNA. |

| Hydrogen Bonding | Dipole-dipole interactions between hydrogen bond donors (e.g., -NH, -OH) and acceptors (e.g., C=O, -N=). | The acetyl group's carbonyl oxygen could act as a hydrogen bond acceptor, while the loss of the N6-H donor would prevent canonical base pairing. |

| Hydrophobic Interactions | The tendency of nonpolar groups to associate in an aqueous environment, driven by entropy. | The methyl group of the acetyl moiety could participate in hydrophobic interactions within a protein's binding pocket. |

| Van der Waals Forces | Weak, short-range attractions between all atoms due to fluctuating polarizations. | Contribute to the overall stability of the binding by ensuring a snug fit between the modified nucleoside and the protein surface. |

Application of this compound as a Mechanistic Probe in Cellular Systems

Given its unique chemical features, this compound and its derivatives hold significant potential as mechanistic probes to investigate complex cellular processes. stanford.edu By introducing a specific modification, researchers can study the response of cellular systems and the specificity of enzymes.

Potential future applications include:

Probing Enzyme Specificity: Using this compound as a substrate or inhibitor to characterize the active sites of enzymes like adenosine (B11128) deaminase, nucleoside kinases, or DNA glycosylases. nih.gov Its inability to be processed by certain enzymes could help in mapping their substrate requirements.

Investigating DNA Repair Pathways: Incorporating this compound into a synthetic DNA strand to study how the cellular machinery responds to bulky adducts in the major groove. This could help identify proteins that recognize and initiate the repair of such lesions.

Studying Signal Transduction: If the compound is found to be a substrate for deacetylases, it could be developed into a fluorogenic probe. acs.org By attaching a fluorophore that is quenched by the acetyl group, its removal by a deacetylase would result in a fluorescent signal, enabling the real-time monitoring of enzyme activity in living cells.

Modulating RNA Function: While the focus is on the deoxynucleoside, the corresponding ribonucleoside, N-Acetyl-adenosine, could be used to probe RNA structure and function. Acylation of the 2'-hydroxyl group is a known strategy for probing RNA accessibility and can also be used to enhance RNA stability. stanford.edu A similar modification on the base could be used to study the requirements for protein-RNA interactions or ribozyme catalysis.

Q & A

Q. What are the common synthetic strategies for producing N-Acetyl-2'-deoxy-Adenosine, and how do reaction conditions influence yield?

this compound can be synthesized via multi-step routes involving protection/deprotection of functional groups. For example, adenosine derivatives are often modified using reagents like TPDS-Cl₂ (tetraisopropyldisiloxane-1,3-dichloride) for hydroxyl protection (59% yield) and allyl-SnBu₃ under UV irradiation for regioselective substitutions (85% yield) . Phosphoramidite chemistry is also critical for nucleotide synthesis, as seen in the use of 5'-dimethoxytrityl-N-acetyl-2'-deoxyCytidine phosphoramidite, which ensures controlled coupling in solid-phase DNA synthesis . Key factors affecting yield include solvent choice (e.g., dioxane/water mixtures), temperature, and catalyst selection (e.g., NaBH₄ for reduction steps at 97% efficiency) .

Q. What standard characterization techniques are used to confirm the structure and purity of this compound?

Structural confirmation relies on NMR (¹H, ¹³C) for verifying acetylation and sugar moiety conformation, mass spectrometry (MS) for molecular weight validation (e.g., monoisotopic mass ~331.068 Da for deoxyadenosine derivatives ), and HPLC for purity assessment. For phosphorylated analogs, ³¹P-NMR is essential . Comparative analysis with reference standards (e.g., CAS-registered compounds) ensures accuracy .

Q. How does the acetylation of 2'-deoxyadenosine impact its stability and solubility in aqueous buffers?

Acetylation at the exocyclic amine (N⁶) enhances stability against enzymatic deamination by adenosine deaminase (ADA), which typically converts adenosine to inosine . Solubility in aqueous solutions is moderate but can be improved using co-solvents like DMSO or acetone, as demonstrated in OsO₄-mediated dihydroxylation reactions .

Advanced Research Questions

Q. What analytical methods are recommended for quantifying trace amounts of this compound in biological matrices?

LC-MS/MS with isotope-labeled internal standards (e.g., ¹⁵N or deuterated analogs) is optimal for sensitivity and specificity. For example, 1,N⁶-etheno-2'-deoxyadenosine (a related oxidized adduct) is quantified in urine using similar protocols, achieving detection limits <1 ng/mL . Method validation should include spike-recovery experiments and matrix effect assessments.

Q. How can this compound be derivatized for fluorescence-based studies of nucleotide-protein interactions?

Fluorescent derivatives are synthesized via anthraniloyl or methylanthraniloyl modifications at the 3'-OH group. For instance, 3'-O-(N-methylanthraniloyl)-2'-deoxy-adenosine 5'-triphosphate (dmantATP) is used in FRET assays to study actin-binding proteins . Critical steps include protecting the N-acetyl group during derivatization and HPLC purification to isolate the functionalized product .

Q. What experimental approaches resolve contradictions in enzymatic activity data involving this compound?

Discrepancies in ADA activity assays may arise from substrate specificity or assay conditions. To address this:

- Use ADA isoform-specific inhibitors (e.g., erythro-9-(2-hydroxy-3-nonyl)adenine for ADA1 vs. ADA2) .

- Validate results with orthogonal methods like native gel electrophoresis, which identified conformational heterogeneity in modified ribozymes .

- Control for pH and ionic strength, as ADA2 activity is sensitive to physiological buffers .

Q. How can this compound be applied in gene therapy or nucleotide metabolism studies?

Its resistance to deamination makes it a stable precursor for dATP synthesis, which is critical in gene editing (e.g., CRISPR-Cas9 templates). In Duchenne muscular dystrophy models, deoxy-adenosine triphosphate (dATP) supplementation rescued cardiac dysfunction, suggesting analogous applications for acetylated derivatives . For metabolism studies, radiolabeled [³H]-N-Acetyl-2'-deoxy-Adenosine tracks incorporation into DNA or degradation pathways .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.